molecular formula C11H7Cl2NO2 B14442168 Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate CAS No. 76202-95-4

Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate

Cat. No.: B14442168
CAS No.: 76202-95-4
M. Wt: 256.08 g/mol
InChI Key: SZGMKHQYIJUTHT-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate is an organic compound that features a dichlorophenyl group attached to an isocyanopropenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate typically involves the reaction of 2,4-dichlorobenzaldehyde with methyl isocyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with GABA-A receptors, causing hyperexcitation of nerves and muscles in pests, leading to their immobilization.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate: Similar in structure but lacks the isocyanate group.

    2,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl and isocyanate groups but lacks the ester functionality.

Uniqueness

Methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate is unique due to the presence of both the dichlorophenyl and isocyanopropenoate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

76202-95-4

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-2-isocyanoprop-2-enoate

InChI

InChI=1S/C11H7Cl2NO2/c1-14-10(11(15)16-2)5-7-3-4-8(12)6-9(7)13/h3-6H,2H3

InChI Key

SZGMKHQYIJUTHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)[N+]#[C-]

Origin of Product

United States

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